6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-amino-1-phenyl-1,3,5-triazine-2,4-dione, is a compound characterized by its triazine ring structure. This compound is notable for its potential biological applications, particularly in the field of medicinal chemistry. The molecular formula for this compound is C9H8N4O2, with a molecular weight of approximately 192.19 g/mol .
This compound falls under the category of triazine derivatives, which are nitrogen-containing heterocycles known for diverse biological activities. Triazines have been extensively studied for their roles in pharmaceuticals, particularly as anticancer agents and in other therapeutic applications due to their ability to interact with biological targets .
The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of phenylamine with 6-amino-1,3,5-triazine-2,4-dione under controlled conditions. The reaction typically requires heating in a suitable solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the phenylamino substituent on the triazine ring.
General Reaction Scheme:
The reaction conditions such as temperature and time can significantly affect the yield and purity of the final product .
The molecular structure of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione features a triazine ring with an amino group at position 6 and a phenyl group attached at position 1. The compound exhibits resonance stabilization due to the delocalization of electrons across the triazine ring.
Key Structural Features:
The structural representation can be visualized using computational chemistry software to analyze bond lengths and angles .
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action for compounds like 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione often involves interaction with specific biological targets. For instance:
Research indicates that modifications to the triazine core can enhance these activities by improving binding affinity to target proteins .
The physical properties of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione include:
Chemical Properties:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound .
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione has significant potential in various scientific fields:
The 1,3,5-triazine core serves as a versatile molecular framework in drug design due to its balanced physicochemical properties, synthetic tractability, and capacity for diverse functionalization. This nitrogen-rich heterocycle mimics purine ring systems, enabling targeted interactions with biological macromolecules involved in nucleotide metabolism and signaling pathways [3]. Clinical validation of triazine-based therapeutics is exemplified by lamotrigine (a 1,2,4-triazine anticonvulsant), altretamine (alkylating antineoplastic), and metformin (biguanide antidiabetic), demonstrating the scaffold's broad therapeutic relevance .
The structural plasticity of 1,3,5-triazine allows precise modulation of pharmacokinetic properties. Hydrophilicity can be enhanced through amino or hydroxyl substituents (e.g., melamine derivatives), while lipophilic character is increased via aryl or alkyl substitutions. This adaptability enables optimization of drug-like properties such as solubility, membrane permeability, and metabolic stability [3] [6]. 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione exemplifies this design strategy, where the phenylamino group provides hydrophobic volume for target engagement and the dione moiety offers hydrogen-bonding capability.
Table 1: Biologically Active Triazine Derivatives and Therapeutic Applications
Compound | Biological Activity | Key Structural Features |
---|---|---|
Lamotrigine | Anticonvulsant | 1,2,4-Triazine with dichlorophenyl group |
CDK Inhibitors (e.g., 2) | Anticancer (Kinase inhibition) | [1,3,5]Triazine-pyridine biheteroaryl |
mTOR Inhibitors (e.g., 15) | Anticancer (mTOR/PI3K pathway inhibition | Morpholine-triazine hybrids |
Carbonic Anhydrase Inhibitors | Anticancer (Targeting hypoxic cells) | Benzenesulfonamide-triazine conjugates |
1,3,5-Triazine exhibits aromatic character with a resonance energy of 44.9 kcal/mol, approximately 98% of benzene's resonance energy (45.8 kcal/mol), as determined by Laidler bond energy schemes [6]. Bird's aromaticity index (I₆) quantifies this at 100, equivalent to benzene, confirming significant electron delocalization [6]. However, the electronegativity differential between carbon and nitrogen atoms induces substantial charge separation, with nitrogen atoms bearing -0.483 charge and carbon atoms +0.517. This polarization creates an electron-deficient π-system, rendering the ring highly susceptible to nucleophilic attack while conferring resistance to electrophilic substitution [6].
In 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione, the electron-withdrawing dione functionalities further enhance the ring's electrophilic character. Quantum mechanical analyses reveal that this electronic configuration facilitates charge-transfer interactions with biological nucleophiles, particularly at the C5 position. The phenylamino substituent exerts a moderate +M mesomeric effect, partially offsetting the electron deficiency at C6 but maintaining sufficient electrophilicity for covalent interactions or polarized binding with target proteins [3] [6]. Frontier molecular orbital calculations indicate a reduced HOMO-LUMO gap compared to benzene derivatives, potentially enhancing reactivity in biological environments.
Table 2: Comparative Aromaticity Metrics for Bioactive Heterocycles
Parameter | Benzene | 1,3,5-Triazine | Imidazole |
---|---|---|---|
Resonance Energy (kcal/mol) | 45.8 | 44.9 | 23–24 |
Bird's Aromaticity Index (I₆) | 100 | 100 | 65 |
Jug Ring Current Index | 1.751 | 1.724 | 0.82 |
Charge Distribution (N/C) | N/A | -0.483/+0.517 | -0.32/+0.15 |
The hydrogen-bonding architecture of 6-(phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione enables complex supramolecular interactions critical for biological activity. Crystallographic studies of related triazine-diones reveal that the N1-H and N3-H groups serve as strong hydrogen bond donors, while the C2=O and C4=O carbonyls function as potent acceptors. This dual-donor/dual-acceptor system permits simultaneous engagement with multiple complementary sites on biological targets [7].
Notably, the phenylamino substituent introduces additional hydrogen-bonding capacity via its N-H donor and potential edge-to-face aromatic interactions. Structural analyses of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium derivatives demonstrate recurring R₂²(8) ring motifs formed through N-H⋯N base pairing between adjacent triazine rings. These motifs frequently integrate with larger synthons like R₃³(10) patterns involving anions, creating extended hydrogen-bonded networks [7]. In biological environments, these topologies facilitate interactions with:
Table 3: Hydrogen-Bonding Parameters in Triazine-Dione Crystals
Interaction Type | Distance (Å) | Angle (°) | Synthon Pattern | Biological Relevance |
---|---|---|---|---|
N-H⋯O (Carbonyl) | 2.65–2.89 | 155–165 | R₂²(8) | Enzyme active site anchoring |
N-H⋯N (Triazine) | 2.71–2.95 | 145–160 | R₂⁴(8) | Base-pair mimicry |
N-H⋯O (Anionic) | 2.52–2.67 | 165–175 | R₃³(10) | Ionic cofactor binding |
C-H⋯O (Carbonyl) | 2.78–3.05 | 135–150 | N/A | Hydrophobic pocket stabilization |
Systematic structural modifications of 1,3,5-triazine-2,4(1H,3H)-diones have revealed distinct SAR principles governing their biological activity:
C6 Substitution: The phenylamino group at C6 significantly enhances target affinity versus alkylamino analogs. Para-substituted phenyl derivatives exhibit activity profiles dependent on electronic character: electron-withdrawing groups (e.g., -Cl, -CF₃) boost kinase inhibition (e.g., CDK IC₅₀ values reduced 3–5 fold with m-Cl substitution), while electron-donating groups (e.g., -OCH₃) favor GABAA receptor binding [3]. Biphenyl extensions at C6 improve hydrophobic enclosure in mTOR inhibitors, with Kᵢ values reaching sub-nanomolar ranges [3].
Dione Modifications: Bioisosteric replacement of oxygen with sulfur (yielding dithiol analogs) enhances membrane permeability but reduces aqueous solubility. N-Methylation of ring nitrogens diminishes H-bond donation capacity, typically reducing target affinity by 10–50 fold depending on the target. Conversely, amino substitution at C2/C4 positions (transforming diones to diamino-triazines) enables intercalation with DNA/RNA secondary structures [1] [4].
Hybridization Strategies: Conjugation with privileged fragments enhances polypharmacology. Notable examples include:
Microwave-assisted synthesis has enabled rapid SAR exploration, particularly for Schiff base derivatives where electronic tuning of the imine linkage modulates cytotoxicity profiles [8].
Table 4: SAR Analysis of Key Triazine-Dione Modifications
Position | Modification | Effect on Activity | Optimal Groups |
---|---|---|---|
C6 | Aryl vs. alkyl amino | 10–100x ↑ target affinity | 3-Cl-phenyl, 4-Br-phenyl |
C2/C4 | Oxo vs. thio | ↑ logP (1–2 units), variable activity change | Mixed oxo/thio for balance |
C5 | Halogenation | ↑ DNA intercalation (5–8x) | Cl, Br |
N1/N3 | Alkylation | ↓ H-bond donation, ↓ activity (10–50x) | H (unsubstituted) |
Phenyl ring | Para-substitution | Dictates target selectivity | -Cl (kinases), -OH (GABAA) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2